

Physical and chemical properties of 2,2',4'-Trichloroacetophenone

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Compound of Interest

Compound Name: 2,2',4'-Trichloroacetophenone

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An In-depth Technical Guide to 2,2',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of **2,2',4'-trichloroacetophenone**. It details a robust experimental protocol for its synthesis and purification, and presents key analytical data for its characterization. Furthermore, this guide elucidates the role of **2,2',4'-trichloroacetophenone** as a critical intermediate in the synthesis of imidazole-based antifungal agents, highlighting the mechanism of action of its key derivative, isoconazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical and Physical Properties

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone that serves as a significant building block in organic synthesis. At room temperature, it exists as an off-white to yellow crystalline solid.^{[1][2]} Its key physical and chemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |
|-------------------|--|
| CAS Number | 4252-78-2[2][3] |
| Molecular Formula | C ₈ H ₅ Cl ₃ O[2] |
| Molecular Weight | 223.48 g/mol [2] |
| IUPAC Name | 2-chloro-1-(2,4-dichlorophenyl)ethanone[4] |
| Synonyms | 2,4-Dichlorophenacyl chloride, ω,2,4-Trichloroacetophenone |
| InChI Key | VYWPPRLJNVHPEU-UHFFFAOYSA-N[5] |
| SMILES | ClCC(=O)c1ccc(Cl)cc1Cl |

Table 2: Physical and Chemical Properties

| Property | Value |
|---------------|---|
| Melting Point | 47-54 °C |
| Boiling Point | 130-135 °C at 4 mmHg |
| Density | 1.312 g/cm ³ [2] |
| Solubility | Insoluble in water[6]; Soluble in organic solvents. |
| Appearance | Off-white to yellow crystalline powder[1][2] |
| Flash Point | > 230 °F (> 110 °C)[2] |

Synthesis of 2,2',4'-Trichloroacetophenone

The primary route for the synthesis of **2,2',4'-trichloroacetophenone** is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[7]

Experimental Protocol: Friedel-Crafts Acylation

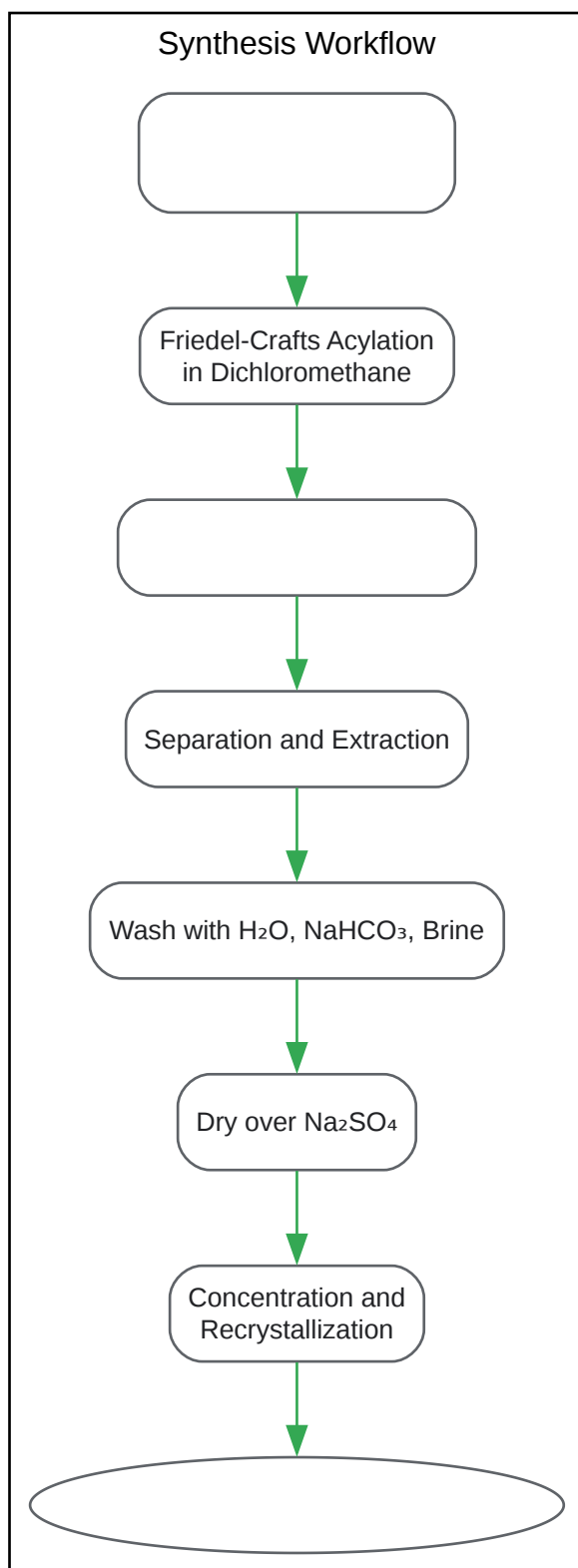
Materials:

- 1,3-Dichlorobenzene
- Chloroacetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Anhydrous Magnesium Sulfate (MgSO_4)
- Ethanol or Petroleum Ether for recrystallization

Procedure:

- To a stirred solution of 1,3-dichlorobenzene (1.0 equivalent) in dichloromethane, add anhydrous aluminum chloride (1.1-1.3 equivalents) portion-wise, maintaining the temperature below 10°C with an ice bath.
- Slowly add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C .
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to afford pure **2,2',4'-trichloroacetophenone**.



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Caption: Workflow for the synthesis of **2,2',4'-trichloroacetophenone**.

Spectroscopic Data

Table 3: Mass Spectrometry Data

| m/z (Top 3 Peaks) | Intensity |
|-------------------|-----------|
| 173 | High |
| 175 | Medium |
| 145 | Low |

Data sourced from NIST Mass Spectrometry Data Center.[\[4\]](#)

Table 4: Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

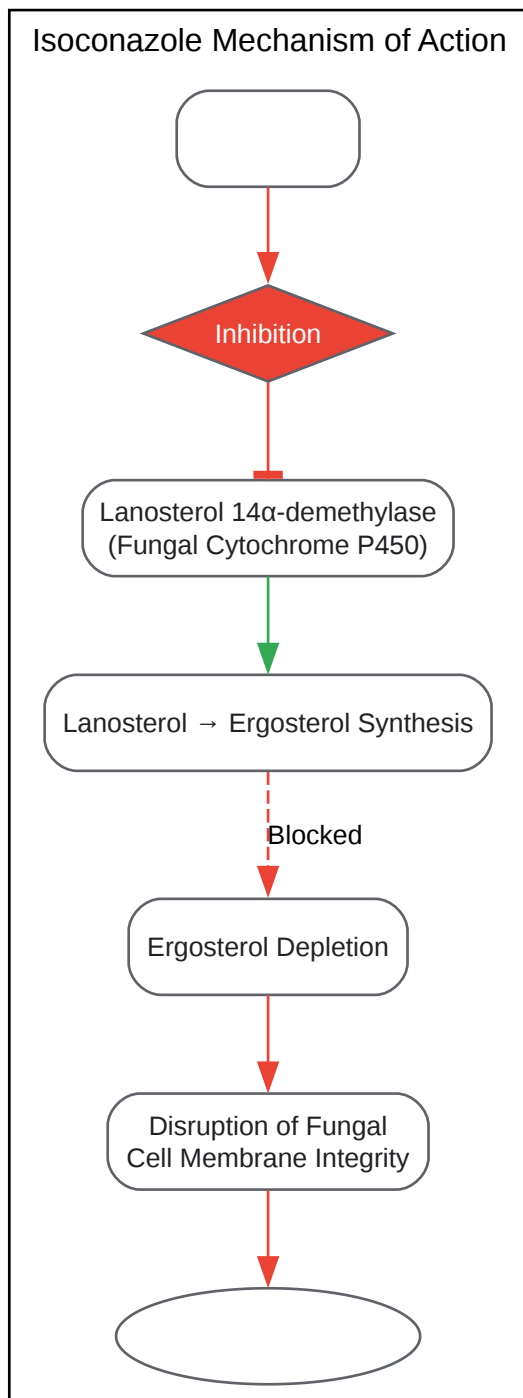
| Technique | Data Source and Key Features |
|---------------------|---|
| ¹ H NMR | Spectra available on PubChem. [4] Expect signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and chloro groups. |
| ¹³ C NMR | Spectra available on PubChem. [4] Expect signals for the carbonyl carbon, aromatic carbons, and the methylene carbon. |
| FT-IR | Spectra available on PubChem. [4] A strong characteristic absorption band for the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm ⁻¹ . |

Applications in Drug Development

2,2',4'-Trichloroacetophenone is a pivotal intermediate in the synthesis of several imidazole-based antifungal agents, most notably isoconazole and miconazole.[\[7\]](#) These drugs are widely used in the treatment of superficial fungal infections.

Mechanism of Action of Isoconazole

Isoconazole, derived from **2,2',4'-trichloroacetophenone**, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of ergosterol synthesis leads to a disruption of the cell membrane's integrity and function, ultimately resulting in fungal cell death.[8][10]



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Caption: Signaling pathway of isoconazole's antifungal activity.

Toxicological Profile and Safety

2,2',4'-Trichloroacetophenone is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 5: GHS Hazard Statements

| Hazard Code | Description |
|-------------|--|
| H301 | Toxic if swallowed[4] |
| H312 | Harmful in contact with skin[4] |
| H315 | Causes skin irritation[4] |
| H317 | May cause an allergic skin reaction[4] |
| H318 | Causes serious eye damage[4] |
| H335 | May cause respiratory irritation[4] |

This is not an exhaustive list. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Handling and Safety Precautions

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use a NIOSH-approved respirator.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Conclusion

2,2',4'-Trichloroacetophenone is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its primary application lies in the production of potent antifungal medications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and drug development.

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